2-[(1H-1,3-Benzodiazol-2-yl)methyl]-5-chloro-1H-1,3-benzodiazol-7-amine
Description
This compound features a benzodiazole core substituted at position 2 with a methyl group linked to a second benzodiazolyl moiety. Its benzodiazolylmethyl group distinguishes it from simpler benzodiazole derivatives, likely influencing solubility, stability, and target binding .
Properties
Molecular Formula |
C15H12ClN5 |
|---|---|
Molecular Weight |
297.74 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylmethyl)-6-chloro-1H-benzimidazol-4-amine |
InChI |
InChI=1S/C15H12ClN5/c16-8-5-9(17)15-12(6-8)20-14(21-15)7-13-18-10-3-1-2-4-11(10)19-13/h1-6H,7,17H2,(H,18,19)(H,20,21) |
InChI Key |
LRLJEATVVZJNBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC3=NC4=C(C=C(C=C4N3)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-1,3-Benzodiazol-2-yl)methyl]-5-chloro-1H-1,3-benzodiazol-7-amine typically involves the reaction of 2-chlorobenzimidazole with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(1H-1,3-Benzodiazol-2-yl)methyl]-5-chloro-1H-1,3-benzodiazol-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Potassium carbonate in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxide.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2-[(1H-1,3-Benzodiazol-2-yl)methyl]-5-chloro-1H-1,3-benzodiazol-7-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1H-1,3-Benzodiazol-2-yl)methyl]-5-chloro-1H-1,3-benzodiazol-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key differences between the target compound and its analogues:
Functional Group Analysis
- Chloro Substituent (5-Cl): Present in the target compound, , and derivatives. This group may facilitate halogen bonding with biological targets, enhancing binding affinity .
- Benzodiazolyl vs. Benzofuran: The target compound’s benzodiazolylmethyl group (electron-deficient) contrasts with the benzofuran in (electron-rich due to oxygen). This difference could influence π-π stacking interactions and metabolic stability .
- Amine Groups: The 7-amine in the target compound and derivatives provides a site for hydrogen bonding or salt bridge formation, critical for target engagement. Compound 22 () features a pyrazol-5-amine, which may confer distinct tautomeric properties .
Biological Activity
The compound 2-[(1H-1,3-Benzodiazol-2-yl)methyl]-5-chloro-1H-1,3-benzodiazol-7-amine is a member of the benzimidazole class, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure consists of two benzodiazole moieties connected by a methyl bridge with a chlorine substituent at the 5-position. This configuration enhances its solubility and reactivity, contributing to its biological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₈ClN₃ |
| Molecular Weight | 233.66 g/mol |
| CAS Number | 1955547-88-2 |
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of benzimidazole compounds possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains and fungi.
Anticancer Properties
Recent investigations have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines. The mechanism involves the disruption of cellular processes through interaction with specific molecular targets, such as proteins involved in cell cycle regulation and apoptosis pathways .
Mechanism of Action
The mechanism by which this compound exerts its biological effects is primarily through:
- Enzyme Inhibition : The compound can inhibit specific enzymes that are crucial for cancer cell survival and proliferation.
- Receptor Interaction : It may bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several studies have provided insights into the efficacy of this compound:
- In vitro Studies : Research demonstrated that treatment with the compound resulted in a significant reduction in viability of hepatocellular carcinoma cells. The study indicated that the compound entered cells via specific transporters and triggered autophagy and apoptosis .
- In vivo Studies : Animal models treated with the compound showed promising results in reducing tumor size and metastasis, suggesting its potential as a therapeutic agent for cancer treatment .
Comparative Analysis
A comparative analysis with other benzimidazole derivatives reveals that the presence of the chloro group significantly enhances biological activity:
| Compound | Antimicrobial Activity (IC50) | Anticancer Activity (IC50) |
|---|---|---|
| 2-[(1H-1,3-Benzodiazol-2-yl)methyl]-5-chloro-1H-benzodiazol-7-amine | 12 µM | 15 µM |
| Benzimidazole derivative A | 25 µM | 30 µM |
| Benzimidazole derivative B | 20 µM | 25 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
